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Compound of Interest

Compound Name: Methyl 6-chloronicotinate

Cat. No.: B105695 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
6-chloronicotinate (CAS No: 73781-91-6), a substituted pyridine derivative used as an

intermediate in the synthesis of various chemical and pharmaceutical compounds. This

document details its characteristic Infrared (IR) and Mass Spectrometry (MS) data compiled

from public spectral databases. While experimental Nuclear Magnetic Resonance (NMR) data

is not readily available in the public domain, this guide presents an analysis of the expected ¹H

and ¹³C NMR spectra based on the compound's structure. Furthermore, it outlines standardized

experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in a

laboratory setting.

Core Spectroscopic Data
The structural elucidation of Methyl 6-chloronicotinate, a compound with the molecular

formula C₇H₆ClNO₂, relies on a combination of modern spectroscopic techniques.[1][2][3] Its

molecular weight is 171.58 g/mol .[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Although experimental data for Methyl 6-chloronicotinate is not available in the

searched public databases, the following tables outline the expected chemical shifts,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b105695?utm_src=pdf-interest
https://www.benchchem.com/product/b105695?utm_src=pdf-body
https://www.benchchem.com/product/b105695?utm_src=pdf-body
https://www.benchchem.com/product/b105695?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=73781-91-6&Units=SI
https://pmc.ncbi.nlm.nih.gov/articles/PMC3254503/
https://www.chemscene.com/73781-91-6.html?productObj=CS-W004062
https://webbook.nist.gov/cgi/cbook.cgi?ID=73781-91-6&Units=SI
https://www.chemscene.com/73781-91-6.html?productObj=CS-W004062
https://www.benchchem.com/product/b105695?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


multiplicities, and assignments based on its chemical structure and comparison with similar

compounds.

Expected ¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to show three signals for the aromatic protons on the

pyridine ring and one signal for the methyl ester protons.

Chemical Shift
(δ) ppm
(Predicted)

Multiplicity
Coupling
Constant (J)
Hz (Predicted)

Integration Assignment

~8.9 - 9.1 Doublet (d) ~2.0 - 2.5 1H
H-2 (Pyridine

ring)

~8.2 - 8.4
Doublet of

doublets (dd)

~8.0 - 8.5, ~2.0 -

2.5
1H

H-4 (Pyridine

ring)

~7.4 - 7.6 Doublet (d) ~8.0 - 8.5 1H
H-5 (Pyridine

ring)

~3.9 - 4.0 Singlet (s) - 3H
-OCH₃ (Ester

methyl)

Expected ¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals,

corresponding to the seven carbon atoms in the molecule.
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Chemical Shift (δ) ppm (Predicted) Assignment

~165 C=O (Ester carbonyl)

~157 C-6 (C-Cl)

~152 C-2

~139 C-4

~125 C-3

~124 C-5

~53 -OCH₃ (Ester methyl)

Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The key

absorption bands for Methyl 6-chloronicotinate are summarized below, based on data from

the NIST Chemistry WebBook.[1]

Wavenumber (cm⁻¹) Intensity Assignment

~3000 - 3100 Medium Aromatic C-H Stretch

~2950 - 3000 Medium Aliphatic C-H Stretch (-OCH₃)

~1720 - 1740 Strong C=O Stretch (Ester)

~1550 - 1600 Medium-Strong C=C and C=N Ring Stretching

~1250 - 1300 Strong C-O Stretch (Ester)

~1100 - 1200 Strong C-Cl Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the molecule and

its fragments, which confirms the molecular weight and can reveal structural details. The data

below is based on the electron ionization (EI) mass spectrum available in the NIST Chemistry

WebBook.[1]
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m/z Relative Intensity (%) Assignment

171/173 ~40 / ~13

[M]⁺ / [M+2]⁺ (Molecular ion

peak with ³⁵Cl/³⁷Cl isotope

pattern)

140/142 ~100 / ~33
[M - OCH₃]⁺ (Loss of methoxy

radical, Base Peak)

112/114 ~20 / ~7
[M - COOCH₃]⁺ (Loss of

carbomethoxy radical)

76 ~30 [C₅H₄N]⁺ Fragment

Experimental Protocols
The following are generalized methodologies for the acquisition of the spectroscopic data

presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 6-chloronicotinate in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of

an internal standard like tetramethylsilane (TMS) if quantitative analysis is needed. Filter the

solution into a clean 5 mm NMR tube.

¹H NMR Data Acquisition:

Place the NMR tube into the spectrometer's probe.

Lock the field frequency using the deuterium signal from the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the spectrum using a standard single-pulse experiment. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.
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Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g.,

CDCl₃ at 7.26 ppm).

¹³C NMR Data Acquisition:

Use the same sample prepared for ¹H NMR.

Set up a proton-decoupled ¹³C NMR experiment.

Acquire the data for a larger number of scans compared to ¹H NMR due to the lower

natural abundance and sensitivity of the ¹³C nucleus.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at

77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal surface of the FTIR spectrometer is clean. A background spectrum

of the clean, empty crystal should be collected.

Place a small amount of solid Methyl 6-chloronicotinate directly onto the crystal.

Apply pressure with the anvil to ensure firm contact between the sample and the crystal.

Data Acquisition:

Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

The instrument's software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL. The
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solution should be clear and free of particulate matter.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, often via a direct insertion probe or a

gas chromatograph (GC) inlet.

In the ion source, the sample is vaporized and bombarded with a high-energy electron

beam (typically 70 eV) to generate positively charged ions (radical cations).

The ions are accelerated and separated by the mass analyzer based on their mass-to-

charge (m/z) ratio.

The detector records the abundance of ions at each m/z value to generate the mass

spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound like Methyl 6-chloronicotinate using the spectroscopic techniques discussed.
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Spectroscopic Analysis Workflow for Structural Elucidation
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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